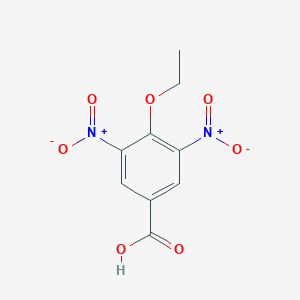
N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamide, also known as diflubenzuron, is a benzoylurea insecticide that is widely used in agriculture and forestry to control insect pests. It has been found to be effective against a wide range of insects, including caterpillars, beetles, and mosquitoes. Diflubenzuron is a white crystalline solid that is insoluble in water but soluble in organic solvents such as acetone and ethanol.
Mechanism of Action
Diflubenzuron acts as an insect growth regulator by interfering with the synthesis of chitin, a key component of the insect exoskeleton. It inhibits the activity of chitin synthase, an enzyme that is necessary for the formation of chitin. As a result, the insect is unable to molt properly and eventually dies.
Biochemical and Physiological Effects:
Diflubenzuron has been found to have low toxicity to mammals and birds, but it can be toxic to aquatic organisms such as fish and crustaceans. It has been shown to have a long half-life in soil and can persist in the environment for several years.
Advantages and Limitations for Lab Experiments
Diflubenzuron has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under a wide range of conditions and can be stored for long periods of time. However, N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamiden can be expensive and may not be readily available in some areas.
Future Directions
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamiden. One area of interest is the development of new formulations that are more effective against specific insect pests. Another area of research is the study of the environmental impact of N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamiden and its persistence in the soil. Additionally, there is a need for research on the potential health effects of N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamiden on humans and other mammals. Finally, there is a need for research on alternative insect control methods that are more environmentally friendly and sustainable.
Synthesis Methods
Diflubenzuron can be synthesized by reacting 2,6-difluorobenzoyl chloride with N-(2-ethyl-6-methylphenyl)urea in the presence of a base such as triethylamine. The reaction yields N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamiden as a white solid with a yield of around 70-80%.
Scientific Research Applications
Diflubenzuron has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. It has been used in agriculture to control pests such as the cotton bollworm, diamondback moth, and Colorado potato beetle. Diflubenzuron has also been used in forestry to control defoliating insects such as the gypsy moth and spruce budworm.
properties
Molecular Formula |
C16H15F2NO |
|---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C16H15F2NO/c1-3-11-7-4-6-10(2)15(11)19-16(20)14-12(17)8-5-9-13(14)18/h4-9H,3H2,1-2H3,(H,19,20) |
InChI Key |
SHFPNIHCYHIXFM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C=CC=C2F)F)C |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C=CC=C2F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)

![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)





![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)
